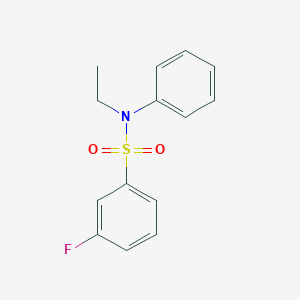
N-(2,4-difluorophenyl)-2-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2-(2-fluorophenyl)acetamide, also known as DFP-10825, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and is known to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(2-fluorophenyl)acetamide involves the inhibition of certain enzymes and proteins that are involved in inflammation and pain. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. N-(2,4-difluorophenyl)-2-(2-fluorophenyl)acetamide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a protein that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(2-fluorophenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. N-(2,4-difluorophenyl)-2-(2-fluorophenyl)acetamide has been shown to have a good safety profile and does not exhibit any significant toxicity in animal models.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)-2-(2-fluorophenyl)acetamide has several advantages for lab experiments. It is a highly selective inhibitor of COX-2 and NF-κB, which makes it a valuable tool for studying the role of these enzymes and proteins in various biological processes. It has also been found to exhibit good bioavailability and pharmacokinetic properties, which makes it a promising candidate for drug development. However, one of the limitations of N-(2,4-difluorophenyl)-2-(2-fluorophenyl)acetamide is that it is a relatively new compound, and more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for the study of N-(2,4-difluorophenyl)-2-(2-fluorophenyl)acetamide. One of the potential applications of this compound is in the treatment of neuropathic pain. More studies are needed to understand the efficacy and safety of N-(2,4-difluorophenyl)-2-(2-fluorophenyl)acetamide in animal models of neuropathic pain. Another potential application of N-(2,4-difluorophenyl)-2-(2-fluorophenyl)acetamide is in the treatment of cancer. More studies are needed to understand the mechanism of action of N-(2,4-difluorophenyl)-2-(2-fluorophenyl)acetamide in cancer cells and to determine its efficacy in animal models of cancer. Additionally, more studies are needed to understand the potential side effects and toxicity of N-(2,4-difluorophenyl)-2-(2-fluorophenyl)acetamide in humans.
Synthesis Methods
The synthesis of N-(2,4-difluorophenyl)-2-(2-fluorophenyl)acetamide involves the reaction of 2,4-difluoroaniline and 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure N-(2,4-difluorophenyl)-2-(2-fluorophenyl)acetamide.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-(2-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of neuropathic pain, cancer, and other diseases. N-(2,4-difluorophenyl)-2-(2-fluorophenyl)acetamide has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and pain.
properties
Product Name |
N-(2,4-difluorophenyl)-2-(2-fluorophenyl)acetamide |
|---|---|
Molecular Formula |
C14H10F3NO |
Molecular Weight |
265.23 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H10F3NO/c15-10-5-6-13(12(17)8-10)18-14(19)7-9-3-1-2-4-11(9)16/h1-6,8H,7H2,(H,18,19) |
InChI Key |
JVBBZTYDIHSULD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=C(C=C(C=C2)F)F)F |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=C(C=C(C=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)








![2-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263525.png)